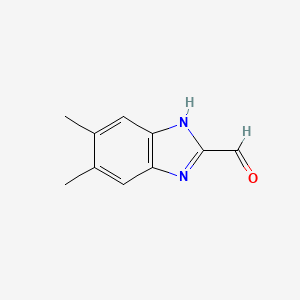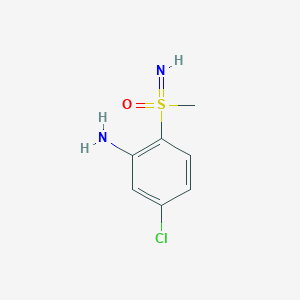![molecular formula C20H19ClN2O3 B2669639 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one CAS No. 859859-96-4](/img/structure/B2669639.png)
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring, a chromenone core, and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine derivative can be synthesized through a Mannich reaction, which involves the condensation of a secondary amine (piperazine), formaldehyde, and a chlorophenyl compound.
Coupling with Chromenone: The piperazine derivative is then coupled with a chromenone core through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one can undergo various chemical reactions:
Oxidation: The hydroxyl group on the chromenone core can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antiviral agent.
Biological Studies: Used in research to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets:
Propiedades
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-2-1-3-16(11-15)23-8-6-22(7-9-23)13-14-10-20(25)26-19-5-4-17(24)12-18(14)19/h1-5,10-12,24H,6-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBSBWVUACUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-amino-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide hydrochloride](/img/structure/B2669560.png)


![2-(4-chlorobenzamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2669563.png)

![N-(2-methyl-1,3-benzothiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2669566.png)

![4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2669574.png)
![Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B2669576.png)
![3-((2-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2669578.png)

